7-Bromo-6,8-difluoro-quinazolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-6,8-difluoro-quinazolin-4-ol is a chemical compound with the molecular formula C₈H₃N₂OF₂Br and a molecular weight of 261.0229 g/mol . It is a derivative of quinazoline, a heterocyclic compound known for its broad spectrum of biological activities . This compound is primarily used in scientific research and is not intended for medical, clinical diagnosis, treatment, food, or cosmetics .
Vorbereitungsmethoden
The synthesis of 7-Bromo-6,8-difluoro-quinazolin-4-ol involves several steps, typically starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with amides to form 4-oxo-3,4-dihydroquinazolines, followed by bromination and fluorination to introduce the desired substituents . The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and quality.
Analyse Chemischer Reaktionen
7-Bromo-6,8-difluoro-quinazolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Bromo-6,8-difluoro-quinazolin-4-ol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
The mechanism of action of 7-Bromo-6,8-difluoro-quinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
7-Bromo-6,8-difluoro-quinazolin-4-ol can be compared with other quinazoline derivatives, such as:
- 7-Bromo-6-chloro-5,8-difluoro-2-mercaptoquinazolin-4-ol
- 7-Bromo-2,6-dichloro-5,8-difluoroquinazolin-4-one
- 7-Bromo-8-fluoro-6-(trifluoromethyl)quinazolin-4-ol
These compounds share a similar quinazoline core but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Eigenschaften
Molekularformel |
C8H3BrF2N2O |
---|---|
Molekulargewicht |
261.02 g/mol |
IUPAC-Name |
7-bromo-6,8-difluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H3BrF2N2O/c9-5-4(10)1-3-7(6(5)11)12-2-13-8(3)14/h1-2H,(H,12,13,14) |
InChI-Schlüssel |
MEVPYCBJRQSCPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=C1F)Br)F)N=CNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.